11-(3-Bromophenyl)indeno[2,3-e]indeno[3,2-b]pyridine-10,12-dione
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Overview
Description
6-(3-BROMOPHENYL)DIINDENO[1,2-B:2,1-E]PYRIDINE-5,7-DIONE is a complex organic compound that belongs to the family of diindeno-pyridine derivatives
Preparation Methods
The synthesis of 6-(3-BROMOPHENYL)DIINDENO[1,2-B:2,1-E]PYRIDINE-5,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of indenoquinoxaline derivatives with appropriate bromophenyl precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for such complex organic compounds are generally less common due to the intricate and costly nature of the synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic processes may pave the way for scalable production in the future.
Chemical Reactions Analysis
6-(3-BROMOPHENYL)DIINDENO[1,2-B:2,1-E]PYRIDINE-5,7-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under suitable conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3-BROMOPHENYL)DIINDENO[1,2-B:2,1-E]PYRIDINE-5,7-DIONE has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, this compound is studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic and optical characteristics.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways
Mechanism of Action
The mechanism of action of 6-(3-BROMOPHENYL)DIINDENO[1,2-B:2,1-E]PYRIDINE-5,7-DIONE involves its interaction with molecular targets through its electronic and structural properties. The compound can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 6-(3-BROMOPHENYL)DIINDENO[1,2-B:2,1-E]PYRIDINE-5,7-DIONE include:
6-(3,4-DIMETHOXYPHENYL)DIINDENO[1,2-B2,1-E]PYRIDINE-5,7-DIONE: This compound has methoxy groups instead of bromine, which can alter its electronic properties and reactivity.
Diindeno[1,2-b2’,1’-e]perylene: A related compound with a similar core structure but different substituents, affecting its electronic and optical properties.
Properties
Molecular Formula |
C25H12BrNO2 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
12-(3-bromophenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione |
InChI |
InChI=1S/C25H12BrNO2/c26-14-7-5-6-13(12-14)19-20-22(15-8-1-3-10-17(15)24(20)28)27-23-16-9-2-4-11-18(16)25(29)21(19)23/h1-12H |
InChI Key |
ICYOVCIZBVPJAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C4C(=N3)C5=CC=CC=C5C4=O)C6=CC(=CC=C6)Br |
Origin of Product |
United States |
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